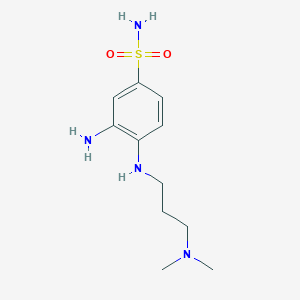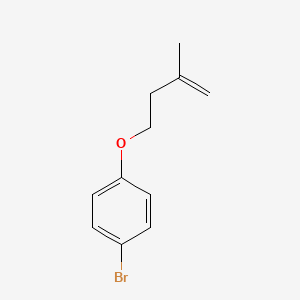![molecular formula C14H18N2O3 B13866066 2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid typically involves the reaction of 4-methylpiperazine with phenylacetic acid derivatives. One common method includes the acylation of 4-methylpiperazine with phenylacetyl chloride under basic conditions, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted piperazines.
Scientific Research Applications
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit poly ADP-ribose polymerases (PARP), which are enzymes involved in DNA repair processes. The compound binds to the active site of the enzyme, preventing its activity and leading to the accumulation of DNA damage in cells . This mechanism is particularly relevant in cancer research, where PARP inhibitors are used to selectively target cancer cells with defective DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid: Shares a similar piperazine and phenyl structure but with a boronic acid group instead of acetic acid.
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]chromen-4-one: Contains a chromenone moiety, making it structurally distinct but functionally similar in some biological activities.
Uniqueness
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid is unique due to its specific combination of a piperazine ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H18N2O3/c1-15-6-8-16(9-7-15)14(19)12-4-2-11(3-5-12)10-13(17)18/h2-5H,6-10H2,1H3,(H,17,18) |
InChI Key |
CHWBFPJKKYIQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)

![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)

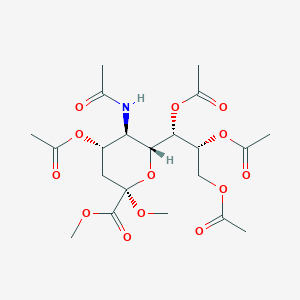
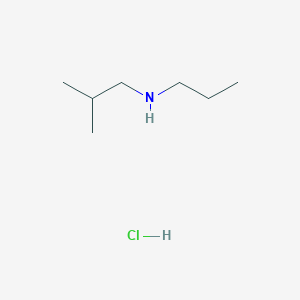

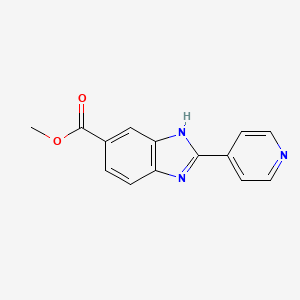
![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)
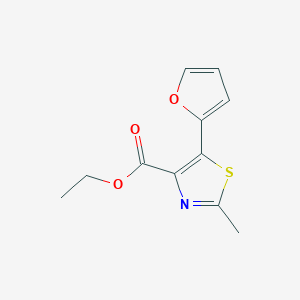

![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)
